5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a thiourea derivative with a fluorinated ketone under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated pyrimidine structure.
1-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A non-fluorinated analog with different biological properties.
Uniqueness
5-Fluoro-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both fluorine and thioxo groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, while the thioxo group may contribute to its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C5H5FN2OS |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-fluoro-1-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |
InChI Key |
IJXUJBJURITKIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=S)F |
Origin of Product |
United States |
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